3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Overview
Description
Synthesis Analysis
Tetrahydroisoquinolines can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with a carbonyl compound . Another method involves the cyclocondensation of certain cyclohexanones with cyanothioacetamide .Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines can be characterized using various spectroscopic techniques, and the crystal structure can be determined by X-ray diffraction analysis .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. For example, they can react with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinolines can vary depending on the specific compound. For example, the compound 5,6,7,8-Tetrahydroisoquinoline has a molecular weight of 133.19 g/mol, a boiling point of 219.9±9.0 °C at 760 mmHg, and a density of 1.0±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
- The compound has been utilized in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized using cyclohexanone and 2-benzylidenemalononitrile, demonstrating its reactivity with various chemicals including DMF-DMA, carbon disulfide, and acetyl chloride. The antimicrobial activity of selected derivatives has been reported, indicating potential biomedical applications (Elkholy & Morsy, 2006).
Heterocyclic Synthesis
- It is a key component in synthesizing new heterocyclic systems. For example, the synthesis of 1-hydrazinyl-tetrahydroisoquinoline-carbonitriles and their transformation into triazoloisoquinolines and pyrazolyl-tetrahydroisoquinolines was achieved. The azide-tetrazole equilibrium in these compounds was studied, showing the versatility of this chemical in creating complex organic structures (Paronikyan et al., 2019).
Alkaloid Synthesis
- The compound has been used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This demonstrates its role in synthesizing naturally occurring compounds with potential therapeutic uses (Blank & Opatz, 2011).
Chemical Transformations
- It's involved in the synthesis of 7-acetyl-hexahydro-6-hydroxy-dimethyl-thioxo-phenylisoquinoline-carbonitriles, showcasing its utility in creating chemically diverse structures with potential pharmacological significance (Dyachenko et al., 2010).
Catalytic System Applications
- The compound plays a role in catalytic systems. For example, it was used in the synthesis of tetrahydroquinoline-carbonitrile derivatives via a green, efficient one-pot condensation process. This highlights its significance in developing environmentally friendly synthetic methods (Mogle et al., 2015).
properties
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXBTQUAMVECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396830 | |
Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
CAS RN |
242474-46-0 | |
Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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